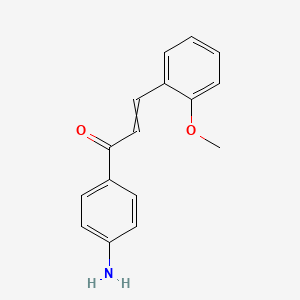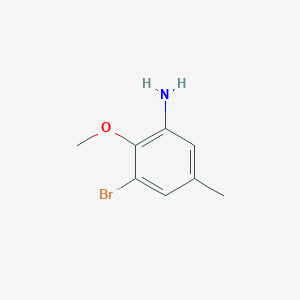![molecular formula C7H3BrF3N3 B12469550 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B12469550.png)
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-B]pyridazine ring.
Méthodes De Préparation
The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine typically involves the following steps :
Bromination: The starting material, 3-amino-6-bromopyridazine, is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.
Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine ring. Lanthanide Lewis acids are commonly used as catalysts in this step.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halide sources.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Radical Reactions: Radical reactions can be employed to functionalize the imidazo[1,2-B]pyridazine ring, often using transition metal catalysts or photocatalysis strategies.
Applications De Recherche Scientifique
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine has a wide range of scientific research applications :
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma. It has shown promising activity in inhibiting the growth of multiple myeloma cell lines.
Biological Research: The compound is used in studies related to cell signaling pathways, apoptosis, and cancer research. Its ability to modulate specific molecular targets makes it valuable for understanding disease mechanisms.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as kinases . For example, it inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine can be compared with other similar compounds in the imidazo[1,2-B]pyridazine family :
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: This compound has a chlorine atom at the 6th position instead of a trifluoromethyl group. It is used as a reagent in the synthesis of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 1.
Ethyl-6-bromo-2-(phenylthio)methylimidazo[1,2-B]pyridazine: This derivative has a phenylthio group at the 2nd position and is investigated for its antibacterial activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C7H3BrF3N3 |
|---|---|
Poids moléculaire |
266.02 g/mol |
Nom IUPAC |
6-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H |
Clé InChI |
CXTJJFIOZILAKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine](/img/structure/B12469493.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12469498.png)
![5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469499.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)


![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)
![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
